Btk inhibitor 1 hydrochloride
Description
Properties
Molecular Formula |
C22H23ClN6O |
|---|---|
Molecular Weight |
422.91 |
SMILES |
NC1=C(C2=NC=N1)C(C3=CC=C(OC4=CC=CC=C4)C=C3)=NN2C5CCCNC5.Cl |
Synonyms |
3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride |
Origin of Product |
United States |
Overview of Btk S Function in B Cell Receptor Bcr Signaling and Innate Immunity Pathways
The function of Bruton's Tyrosine Kinase is central to the maturation, activation, and survival of B-cells. scispace.comsynzeal.com Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, in which BTK plays a critical role. nih.govnih.gov The activation of the BCR leads to the phosphorylation and activation of BTK, which in turn phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2). nih.gov This cascade ultimately results in the mobilization of intracellular calcium and the activation of transcription factors that drive B-cell proliferation, differentiation, and antibody production. nih.gov The absence or malfunction of BTK, as seen in the genetic disorder X-linked agammaglobulinemia (XLA), leads to a severe deficiency in mature B-cells and a compromised humoral immune response. nih.govnih.gov
In addition to its well-established role in adaptive immunity, BTK is also a significant player in innate immune responses. Current time information in Bangalore, IN.chemicalbook.com It is expressed in myeloid cells such as macrophages, neutrophils, and mast cells. mdpi.comacs.org BTK is involved in signaling pathways downstream of Toll-like receptors (TLRs), which are crucial for the recognition of pathogens. Current time information in Bangalore, IN.researchgate.net For instance, BTK can mediate the production of inflammatory cytokines in response to TLR activation. nih.gov Furthermore, BTK participates in Fc receptor signaling in macrophages and mast cells, and is involved in processes such as phagocytosis and degranulation. Current time information in Bangalore, IN.acs.org The kinase has also been identified as a regulator of the NLRP3 inflammasome, a key component of the innate inflammatory response. Current time information in Bangalore, IN.chemicalbook.com
Historical Context of Btk Inhibitor Discovery and Development in Academic Research
The journey to discovering and developing BTK inhibitors began with the identification of the BTK gene in 1993 as the cause of X-linked agammaglobulinemia. nih.govnih.gov This discovery immediately highlighted BTK as a potential therapeutic target for diseases characterized by overactive B-cells. Early academic research focused on understanding the structure and function of BTK, which paved the way for the rational design of inhibitors. mdpi.com
A significant breakthrough in the development of kinase inhibitors was the exploration of the pyrazolo[3,4-d]pyrimidine scaffold. nih.govmdpi.com This chemical structure proved to be a versatile backbone for designing potent and selective kinase inhibitors. scispace.comnih.gov The first-generation BTK inhibitor, ibrutinib (B1684441) (formerly PCI-32765), which features a pyrazolo[3,4-d]pyrimidine core, was a landmark achievement. nih.govnih.gov Its development demonstrated the feasibility of irreversibly targeting a cysteine residue (Cys-481) in the active site of BTK, leading to potent and sustained inhibition. nih.gov The first FDA approval of ibrutinib in 2013 marked a pivotal moment, validating BTK as a druggable target and spurring further research into second-generation and non-covalent BTK inhibitors with improved selectivity. nih.govresearchgate.net
Significance of Btk As a Research Target for Modulating Cellular Processes
Molecular Inhibition of BTK Activity by this compound
The interaction between this compound and BTK at the molecular level is a key determinant of its biological activity. This section delves into the specifics of this interaction, including its binding modality, inhibition kinetics, and specificity.
Covalent versus Non-Covalent Binding Modalities
This compound is understood to function as a covalent inhibitor of BTK. chemicalbook.com This mode of action is supported by its relationship to the well-characterized BTK inhibitor, Ibrutinib. glpbio.commedchemexpress.com Btk Inhibitor 1 is the racemate of IBT6A, a known impurity and precursor in the synthesis of Ibrutinib. glpbio.commedchemexpress.compurduebio.com Ibrutinib itself is an irreversible covalent inhibitor. glpbio.com
Furthermore, a compound with the same CAS number as this compound (1202759-32-7), also known as CNX-774, has been explicitly shown to form a covalent bond with the Cys481 residue located in the ATP binding site of BTK. chemicalbook.comglpbio.com This covalent interaction is a hallmark of many potent and specific kinase inhibitors, leading to a durable and often irreversible inhibition of the enzyme's activity. The presence of a reactive group, such as an acrylamide (B121943) moiety, in the chemical structure of related compounds facilitates this covalent bond formation. ontosight.ai
While the vast majority of evidence points towards a covalent mechanism, it is worth noting that some supplier information has historically mentioned a non-covalent mechanism, creating a point of contradiction in the available data. However, the structural relationship to Ibrutinib and the specific data on CNX-774 provide a stronger basis for the covalent binding model.
Reversible versus Irreversible Inhibition Kinetics
Consistent with its covalent binding modality, this compound is classified as an irreversible inhibitor of BTK. chemicalbook.comglpbio.com The formation of a stable covalent bond between the inhibitor and the kinase results in the permanent inactivation of the enzyme. chemicalbook.com This is in contrast to reversible inhibitors, which bind and dissociate from the enzyme, allowing for the potential restoration of enzyme activity. The irreversible nature of the inhibition by this compound ensures a prolonged suppression of BTK signaling.
Specificity of this compound Binding to the BTK Kinase Domain
This compound demonstrates a high degree of selectivity for the kinase domain of BTK. chemicalbook.comglpbio.com This specificity is largely conferred by the precise molecular interactions between the inhibitor and the amino acid residues within the ATP-binding pocket of BTK. The covalent interaction with the Cys481 residue is a key determinant of this specificity, as this residue is not present in all kinases. chemicalbook.com The ability to selectively target BTK is a critical attribute, as it minimizes off-target effects on other kinases and cellular processes.
Impact of this compound on Downstream Signaling Cascades
The inhibition of BTK by this compound has profound effects on the downstream signaling pathways that are normally activated by this kinase. These pathways are integral to B-cell proliferation, differentiation, and survival.
Modulation of Phospholipase Cγ2 (PLCγ2) Phosphorylation
BTK is a key upstream activator of Phospholipase Cγ2 (PLCγ2), a critical enzyme in the B-cell receptor signaling cascade. The activation of BTK leads to the phosphorylation and subsequent activation of PLCγ2. Activated PLCγ2 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to further propagate the signal.
Given that this compound irreversibly inhibits BTK, it consequently blocks the phosphorylation and activation of PLCγ2. This disruption of PLCγ2-mediated signaling is a primary mechanism by which the inhibitor exerts its effects on B-cell function.
Influence on PI3K/AKT/mTOR Pathway Dynamics
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical downstream signaling cascade regulated by BTK. This pathway plays a central role in promoting cell survival, proliferation, and growth. BTK can influence the activation of PI3K, which in turn leads to the phosphorylation and activation of AKT. Activated AKT then modulates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to drive cellular processes.
| Compound | Binding Modality | Inhibition Kinetics | Target | Key Downstream Effects |
| This compound | Covalent | Irreversible | BTK | Inhibition of PLCγ2 phosphorylation, Attenuation of PI3K/AKT/mTOR signaling |
| Ibrutinib | Covalent | Irreversible | BTK | Inhibition of PLCγ2 phosphorylation, Attenuation of PI3K/AKT/mTOR signaling |
| CNX-774 | Covalent | Irreversible | BTK | Inhibition of PLCγ2 phosphorylation, Attenuation of PI3K/AKT/mTOR signaling |
Effects on MAPK/ERK Signaling Axis
This compound, exemplified by compounds like ibrutinib, demonstrates significant effects on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway. This pathway is crucial for transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and preventing apoptosis.
Research has shown that treatment with ibrutinib leads to a marked reduction in the phosphorylation of ERK (pERK). ashpublications.orgresearchgate.net In studies on chronic lymphocytic leukemia (CLL) cells, ibrutinib treatment resulted in a significant decrease in the levels of pERK as early as two days into treatment, with a progressive decline over the subsequent weeks. ashpublications.org This inhibition of ERK phosphorylation is a downstream consequence of blocking Btk activity. ashpublications.orgoncotarget.com Specifically, Btk is involved in the activation of phospholipase Cγ2 (PLCγ2), which in turn influences downstream signaling to ERK. ashpublications.org By inhibiting Btk, ibrutinib effectively dampens this entire cascade. ashpublications.org
Further investigations have revealed that the reduction in ERK activation is a consistent finding across various cell types and conditions. For instance, in studies involving mantle cell lymphoma (MCL) cell lines, resistance to ibrutinib was associated with the activation of the MAPK/ERK pathway, suggesting that its inhibition is a key mechanism of the drug's efficacy. ashpublications.org The synergy observed between MEK inhibitors (which directly target the MAPK/ERK pathway) and Btk inhibitors further underscores the importance of this axis. researchgate.net
The inhibitory effect on the MAPK/ERK pathway is not always direct and can be influenced by other cellular factors. For example, in some contexts, the inhibition of Ataxia-Telangiectasia Mutated (ATM) protein can enhance the ibrutinib-induced reduction of pERK levels. ashpublications.org
Table 1: Effect of this compound (Ibrutinib) on MAPK/ERK Pathway Components
| Cell Type | Treatment | Effect on Phosphorylation | Reference |
|---|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) cells | Ibrutinib | Significant reduction in pERK | ashpublications.org |
| Chronic Lymphocytic Leukemia (CLL) cells | Ibrutinib | Reduction in pPLCγ2 | ashpublications.org |
| Hepatocellular Carcinoma (HCC) cells | Ibrutinib | Inhibition of EGF-induced p-EGFR, p-Akt, and p-ERK | nih.gov |
| Mantle Cell Lymphoma (MCL) cells | Ibrutinib | Downregulation of pERK in sensitive cells | ashpublications.org |
| Graves' Orbitopathy (GO) fibroblasts | Ibrutinib | Suppression of IL-1β-induced p-ERK and p-p38 MAPK | plos.org |
Regulation of NF-κB Pathway Activation
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of immune and inflammatory responses, as well as cell survival and proliferation. This compound significantly modulates this pathway. mdpi.comnih.gov The activation of NF-κB is a known downstream event of B-cell receptor (BCR) signaling, in which Btk plays a crucial role. mdpi.com
Ibrutinib treatment has been shown to decrease the nuclear translocation and activity of NF-κB subunits, particularly p65 and p50. ashpublications.orgnih.gov In clinical studies with CLL patients, treatment with ibrutinib led to a rapid and sustained downregulation of NF-κB signaling, as evidenced by reduced nuclear protein expression of NF-κB p50. ashpublications.orgnih.gov This inhibition is thought to occur through the prevention of IκBα (inhibitor of NF-κB) degradation, which otherwise holds NF-κB inactive in the cytoplasm. nih.govresearchgate.net
Mechanistically, Btk can mediate the phosphorylation of IKKβ, a kinase essential for the activation of the canonical NF-κB pathway. mdpi.com By inhibiting Btk, ibrutinib prevents this phosphorylation event, thereby stabilizing the IκBα/NF-κB complex and sequestering NF-κB in the cytoplasm. nih.gov Studies have demonstrated that in multiple myeloma cells, ibrutinib can repress NF-κB p65 nuclear localization, which is particularly effective in overcoming resistance to other therapeutic agents. nih.gov
The regulatory effect of Btk inhibitors on the NF-κB pathway is a key component of their therapeutic action, contributing to the inhibition of tumor cell proliferation and survival. nih.gov
Table 2: Regulation of NF-κB Pathway by this compound (Ibrutinib)
| Cell Type | Treatment | Effect on NF-κB Pathway | Reference |
|---|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) cells | Ibrutinib | Decreased nuclear protein expression of NF-κB p50 | ashpublications.orgnih.gov |
| Multiple Myeloma (MM) cells | Ibrutinib | Repression of NF-κB p65 nuclear localization | nih.gov |
| Macrophages | Ibrutinib | Inhibition of NF-κB reporter activity | oncotarget.com |
| Mantle Cell Lymphoma (MCL) cells | Selinexor (compared with Ibrutinib) | Nuclear retention of IκB, reducing NF-κB DNA-binding | nih.gov |
| Human Macrophages | Ibrutinib | Blocks Btk-dependent NF-κB translocation during infection | ashpublications.org |
Alterations in Chemokine Receptor Signaling (e.g., CXCR4, CXCR5)
Chemokine receptors, such as CXCR4 and CXCR5, are critical for the migration and homing of B-cells to lymphoid tissues. frontiersin.org this compound has been shown to significantly alter the signaling and surface expression of these receptors. nih.gov
Studies have demonstrated that ibrutinib treatment reduces the surface membrane levels of CXCR4 on CLL cells. nih.govresearchgate.net This effect is not due to a change in total CXCR4 protein but rather results from the blockade of receptor signal transduction, which impairs the cycling of the receptor to and from the cell membrane. nih.gov The inhibition of Btk enzymatic activity directly and indirectly affects CXCR4 phosphorylation at Ser339, a key step in its signaling and internalization. nih.gov In contrast, the expression of CXCR5 has been shown to be reduced over time with ibrutinib treatment in some studies. nih.gov
The functional consequence of these alterations is a disruption of CLL cell migration and retention in protective tissue microenvironments, leading to an egress of these cells into the peripheral blood. nih.govresearchgate.net Ibrutinib has been shown to inhibit chemotaxis toward the ligands for CXCR4 (CXCL12) and CXCR5 (CXCL13). nih.gov This disruption of chemokine-mediated signaling is a fundamental aspect of the mechanism of action of Btk inhibitors. frontiersin.org
Interestingly, some studies have reported an increase in CXCR4 expression on CLL cells in the peripheral blood after initiation of ibrutinib therapy, which may reflect the mobilization of a quiescent, tissue-resident cell population with higher baseline CXCR4 levels. aacrjournals.org
Table 3: Impact of this compound (Ibrutinib) on Chemokine Receptor Signaling
| Receptor | Cell Type | Effect of Ibrutinib | Reference |
|---|---|---|---|
| CXCR4 | Chronic Lymphocytic Leukemia (CLL) cells | Reduced surface membrane levels | nih.govresearchgate.net |
| CXCR4 | Chronic Lymphocytic Leukemia (CLL) cells | Inhibition of CXCR4 phosphorylation at Ser339 | nih.gov |
| CXCR4 | Chronic Lymphocytic Leukemia (CLL) cells | No change in total CXCR4 protein levels | researchgate.net |
| CXCR4 | Chronic Lymphocytic Leukemia (CLL) cells | Inhibition of CXCL12-induced signaling | nih.gov |
| CXCR5 | Chronic Lymphocytic Leukemia (CLL) cells | Reduced expression over time | nih.gov |
| CXCR5 | B-cells | Inhibition of CXCL13-induced migration | nih.gov |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| Acalabrutinib |
| AZD1390 |
| This compound |
| Cobimetinib |
| Ibrutinib |
| IκBα |
| KU55933 |
| KU60019 |
| PLS-123 |
| Selinexor |
Detailed Analysis of this compound Binding Site within BTK
The primary binding site for this compound is the ATP-binding pocket located within the kinase domain of the BTK enzyme. mdpi.comaacrjournals.org This inhibitor is part of a series featuring a pyrazolopyrimidine scaffold, which is designed to occupy this site competitively with respect to ATP. nih.gov Specifically, Btk inhibitor 1 is a reversible covalent inhibitor that utilizes an inverted cyanoacrylamide electrophile to interact with the kinase. nih.gov This reactive group is attached to the core scaffold via a piperidine (B6355638) linker. nih.gov
The binding mode of this class of inhibitors involves the pyrazolopyrimidine core engaging with the hinge region of the kinase, a common feature for many ATP-competitive kinase inhibitors. aacrjournals.orgacs.org The specificity and nature of the interaction are further defined by the unique cyanoacrylamide component, which positions it for a specific covalent interaction within the active site.
Conformational Changes Induced in BTK by this compound Binding
The binding of inhibitors to the BTK kinase domain is known to stabilize specific protein conformations. nih.govelifesciences.org Generally, active site inhibitors stabilize the kinase domain in an inactive state. nih.govelifesciences.org This inactive conformation is characterized by distinct structural arrangements, including the C-helix adopting an 'αC out' position and the activation loop collapsing into the kinase active site, which buries a key tyrosine residue (Y551). nih.govelifesciences.org
While the precise conformational changes induced by this compound have not been detailed in isolation, studies on similar covalent inhibitors provide significant insights. The binding of such inhibitors can cause allosteric effects that extend beyond the immediate binding pocket. elifesciences.orgbiorxiv.org For instance, inhibitor binding in the kinase active site can lead to increased deuterium (B1214612) incorporation in the SH3 domain, as measured by hydrogen-deuterium exchange mass spectrometry (HDX-MS). elifesciences.orgelifesciences.org This suggests a destabilization of the autoinhibited conformation of the full-length BTK protein, indicating long-range structural effects. elifesciences.orgbiorxiv.org Depending on the inhibitor's specific binding mode, the induced conformational changes can be limited to the N-lobe of the kinase domain or affect both the N-lobe and C-lobe. aacrjournals.org
Role of Specific Amino Acid Residues (e.g., Cys481) in this compound Interaction
A pivotal element in the interaction between this compound and BTK is the amino acid residue Cysteine 481 (Cys481). nih.gov This non-catalytic cysteine is located within the ATP-binding site and serves as a target for numerous covalent BTK inhibitors. hematologyandoncology.netresearchgate.net this compound, being a cyanoacrylamide-based inhibitor, is designed to form a reversible covalent bond with the thiol group of Cys481. nih.gov
The formation of this covalent adduct is a two-step process: an initial noncovalent binding within the active site, followed by the chemical reaction between the inhibitor's electrophilic warhead and the Cys481 nucleophile. acs.org The importance of this residue is highlighted by the fact that mutations, such as the Cys481S (cysteine-to-serine) substitution, prevent covalent bond formation. researchgate.netosti.gov This mutation is a common mechanism of acquired resistance to irreversible BTK inhibitors in clinical settings because it significantly reduces inhibitor potency by eliminating the covalent interaction. hematologyandoncology.netresearchgate.net The sensitivity of an inhibitor to the C481S mutation is often used to confirm a covalent binding mechanism. nih.govacs.org
| Residue | Location | Role in Interaction | Reference |
|---|---|---|---|
| Cys481 | ATP-Binding Site | Forms a reversible covalent bond with the inhibitor's cyanoacrylamide warhead. | nih.govresearchgate.net |
| Leu483 | ATP-Binding Site | Forms hydrophobic contacts with the inhibitor, contributing to binding affinity and residence time. | nih.gov |
| Arg525 | ATP-Binding Site | Forms hydrophobic contacts with the inhibitor, contributing to binding affinity and residence time. | nih.gov |
| Y551 | Activation Loop | Becomes buried as the activation loop collapses into an inactive conformation upon inhibitor binding. | nih.govelifesciences.org |
Structural Insights from Co-crystallography and Computational Modeling Studies of this compound
Structural studies are essential for elucidating the precise binding mode of inhibitors. While a co-crystal structure for this compound itself is not publicly available, a high-resolution (2.2 Å) structure has been solved for a closely related analog (Inhibitor 3) from the same chemical series bound to the BTK kinase domain. nih.gov
This co-crystal structure provides unambiguous electron density for the covalent bond formed between the thiol of Cys481 and the β-carbon of the inhibitor's cyanoacrylamide group. nih.gov The analysis reveals the formation of two sp³-hybridized carbons, confirming the Michael addition reaction. nih.gov Furthermore, the structure shows that the inhibitor's capping group makes important hydrophobic contacts with surrounding residues, including Leu483 and Arg525, which are thought to contribute to the prolonged target residence time of the inhibitor. nih.gov
In cases where experimental structures are not available, computational modeling and docking are valuable tools. aacrjournals.org For instance, docking models can be constructed based on existing crystal structures, such as the BTK-ibrutinib complex (PDB: 5P9J), to predict the binding pose and key interactions of new inhibitors. aacrjournals.org These models help in understanding structure-activity relationships and guide the design of novel inhibitors with improved potency and selectivity. researchgate.net
| Parameter | Value/Description | Reference |
|---|---|---|
| Inhibitor Class | Reversible covalent (Inverted cyanoacrylamide) | nih.gov |
| PDB Code | Data for related compound (Inhibitor 3) | nih.gov |
| Resolution | 2.2 Å | nih.gov |
| Key Covalent Interaction | Bond between Cys481 thiol and inhibitor's Cβ | nih.gov |
| Key Non-covalent Interactions | Hydrophobic contacts with Leu483 and Arg525 | nih.gov |
| Predicted Conformation | Stabilizes an inactive kinase conformation | nih.govelifesciences.org |
Structure Activity Relationship Sar and Rational Design Approaches for Btk Inhibitor 1 Hydrochloride Analogues
Systematic Medicinal Chemistry Modifications and Their Effect on BTK Inhibition Potency
The optimization of lead compounds into potent clinical candidates is a hallmark of medicinal chemistry, driven by systematic modifications to the molecular structure. In the development of BTK inhibitors, specific chemical alterations have been shown to have a profound effect on inhibitory potency, typically measured by the half-maximal inhibitory concentration (IC50).
Initial research often begins with a screening hit or a known inhibitor scaffold, which is then systematically modified. For example, in the optimization of a tricyclic inhibitor series, the addition of a hydroxymethyl group to the central benzene (B151609) ring of a lead compound resulted in an approximate 10-fold increase in BTK binding potency. nih.gov This enhancement was also reflected in cellular assays, where the modified compound showed an 8-fold improvement in inhibiting B-cell surface marker expression. nih.gov
Similarly, in the development of a novel pyrrolopyrimidine series, modifications to the central phenyl ring were explored to improve potency. The addition of a small methyl group yielded a 30-fold increase in potency (BTK IC50 = 5 nM) compared to the parent compound. pdbbind.org.cn However, introducing larger hydrophobic substituents, such as ethyl or trifluoromethyl groups, was found to be detrimental to the biochemical potency, highlighting the sensitivity of the binding pocket to the size of the substituent. pdbbind.org.cn The introduction of polar moieties like a primary amide led to a significant loss of activity. pdbbind.org.cn
Another critical element for many potent BTK inhibitors, including Tirabrutinib (B611380), is the "warhead"—an electrophilic group that forms a covalent bond with a cysteine residue (Cys481) in the BTK active site. frontiersin.orgmdpi.com The importance of this feature was demonstrated in a series of pyranochromenone analogs. Compounds synthesized with an electrophilic warhead, such as an acryloyl group, exhibited potent BTK inhibitory activity with IC50 values in the sub-micromolar range. mdpi.com In contrast, replacing the warhead with a less electrophilic or non-electrophilic group completely diminished the compound's inhibitory activity. mdpi.com This confirms that the covalent interaction is a key determinant of potency for this class of irreversible inhibitors.
| Scaffold/Series | Modification | Resulting BTK Potency (IC50) | Reference |
|---|---|---|---|
| Tricyclic Inhibitor | Addition of hydroxymethyl group to central benzene ring | ~10-fold increase in binding potency | nih.gov |
| Pyrrolopyrimidine | Addition of methyl group to central phenyl ring | 5 ± 0.1 nM | pdbbind.org.cn |
| Pyrrolopyrimidine | Addition of ethyl group to central phenyl ring | 15 nM | pdbbind.org.cn |
| Pyranochromenone | Introduction of acryloyl "warhead" | 0.5 - 0.9 µM | mdpi.com |
| Pyranochromenone | Replacement of "warhead" with non-electrophilic propionyl group | Activity completely diminished | mdpi.com |
Design Strategies to Optimize Btk Inhibitor 1 Hydrochloride Selectivity
While potency is a primary goal, selectivity is equally crucial for minimizing off-target effects. First-generation BTK inhibitors like ibrutinib (B1684441), while effective, are known to inhibit other kinases, which can lead to undesirable side effects. acs.org The development of second-generation inhibitors like Tirabrutinib has therefore focused heavily on improving selectivity.
One major strategy involves targeting the inactive conformation of the kinase. This approach led to the discovery of highly selective inhibitors because the inactive state often has unique structural features not present in other kinases. acs.org Combining this conformational targeting with a covalent mechanism can yield inhibitors with both high selectivity and sustained pharmacodynamic effects. acs.org
Another innovative approach focuses on modifying the electrophilic warhead itself. While the acrylamide (B121943) warhead is effective, it can react with cysteines on other proteins. Research has shown that increasing the steric bulk on the electrophile can enhance selectivity by sterically excluding off-targets while retaining reactivity with BTK's more accessible active site. chemrxiv.org In a proof-of-concept study using the ibrutinib scaffold, replacing the standard acrylamide with a tert-Butyl fumarate (B1241708) ester dramatically increased selectivity. An alkyne probe of the parent compound targeted 247 proteins, whereas the modified probe targeted only 7, demonstrating a significant reduction in off-target reactivity. chemrxiv.org
| Compound | Selectivity Feature | Off-Target Profile | Reference |
|---|---|---|---|
| Ibrutinib | First-generation covalent inhibitor | Inhibited 31 of 221 off-target kinases by >50% | acs.org |
| GDC-0853 (noncovalent) | Optimized to reduce logP and basicity | >100-fold selective against key off-targets (Bmx, Fgr, Src) | acs.org |
| Ibrutinib analog (tert-Butyl fumarate electrophile) | Sterically hindered "warhead" | Probe targeted 7 proteins vs. 247 for standard probe | chemrxiv.org |
| Branebrutinib (BMS-986195) | Optimized linker and acceptor trajectory | Designed for rapid inactivation and low dose to reduce off-target potential | acs.org |
Exploration of this compound Chemical Scaffolds for Enhanced Properties
A wide array of heterocyclic systems has been successfully employed as scaffolds for BTK inhibitors. These include:
Pyrimidines and Triazines : These nitrogen-containing six-membered rings are common in kinase inhibitors. The 1,3,5-triazine (B166579) scaffold, for instance, was identified through scaffold hopping and led to derivatives with significantly improved BTK inhibitory activity. researchgate.netmdpi.com
Fused Pyrimidines : Scaffolds like pyrrolo[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and thieno[3,2-d]pyrimidines are prevalent. nih.govmdpi.com The thieno[3,2-d]pyrimidine (B1254671) core, for example, has been extensively studied as an effective pharmacophore for BTK inhibition. mdpi.com
Imidazo-fused Systems : The 8-amino-imidazo[1,5-a]pyrazine scaffold has been the basis for a series of potent, non-covalent reversible BTK inhibitors. researchgate.net Medicinal chemistry efforts on this core focused on modifying substituents to enhance kinase selectivity and reduce off-target liabilities like hERG inhibition. researchgate.net
Oxindoles : More recently, oxindole-based scaffolds have been designed as BTK inhibitors. These compounds have shown selective cytotoxicity against BTK-expressing cancer cell lines. acs.orgumtm.cz
Pyranochromenones : This tricyclic scaffold was used to develop novel irreversible BTK inhibitors that demonstrated significant anti-inflammatory efficacy in preclinical models. mdpi.com
The exploration of these diverse scaffolds provides medicinal chemists with multiple starting points for designing new inhibitors, allowing them to overcome challenges associated with a particular chemical series and to generate novel intellectual property.
Computational and Ligand-Based Drug Design in the Context of this compound
Modern drug discovery heavily relies on computational methods to accelerate the design-synthesis-test cycle. nih.gov These in silico techniques, broadly categorized as structure-based and ligand-based drug design, have been instrumental in the development of BTK inhibitors. frontiersin.org
Structure-Based Drug Design (SBDD) utilizes the three-dimensional crystal structure of the target protein. By visualizing the BTK active site, chemists can rationally design molecules that fit precisely and form key interactions.
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to the BTK active site. It was used to develop hypotheses for how analogues of the natural product (-)-TAN-2483B bind to BTK, guiding the synthesis of new compounds. wgtn.ac.nz Docking studies also provided a reasonable explanation for the activity of pyranochromenone-based inhibitors. mdpi.com
Molecular Dynamics (MD) Simulations : MD simulations model the movement of the protein and ligand over time, providing insights into the stability of the complex. This method was used to support the stability of a designed oxindole-based inhibitor within the BTK binding pocket. acs.orgumtm.cz
Ligand-Based Drug Design (LBDD) is employed when a high-resolution crystal structure of the target is unavailable or to complement SBDD. This approach uses information from a set of known active ligands. nih.govnih.gov
Pharmacophore Modeling : This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. A structure-based pharmacophore model was used as a filter in the design of a new library of oxindole (B195798) derivatives. acs.org
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov In one study, QSAR modeling was combined with pharmacophore analysis to examine the structural requirements for anti-BTK activity and build a predictive model. nih.gov Tools like "Hit Expander" can generate virtual libraries of new analogues, which can then be scored for predicted activity using a validated QSAR model, efficiently exploring chemical space. cresset-group.com
These computational strategies enable a more rational, hypothesis-driven approach to inhibitor design, helping to prioritize synthetic efforts on compounds with the highest probability of success.
Kinase Selectivity and Off Target Profiling of Btk Inhibitor 1 Hydrochloride
Comprehensive Kinome Screening of Btk Inhibitor 1 Hydrochloride
For this compound (Compound 27), specific, publicly available kinome-wide screening data is not available. This type of data is often generated during preclinical development and may remain proprietary. Generally, Btk inhibitors, particularly those with a pyrazolo[3,4-d]pyrimidine scaffold, are designed to be highly selective for Btk to minimize off-target effects. However, without experimental data, a precise selectivity profile for this compound cannot be constructed.
Interactive Data Table: Representative Kinome Screening Data for a Generic Pyrazolo[3,4-d]pyrimidine Btk Inhibitor (Note: This table is illustrative and not specific to this compound due to the lack of available data. It demonstrates the type of data that would be generated from a kinome screen.)
| Kinase Target | Percent Inhibition @ 1µM |
| BTK | 99% |
| ABL1 | 15% |
| FGR | 25% |
| LCK | 20% |
| SRC | 30% |
| YES1 | 18% |
| EGFR | 5% |
| JAK3 | 10% |
| TEC | 45% |
| ITK | 35% |
| BMX | 60% |
| TXK | 40% |
Comparative Selectivity Against TEC Family Kinases (e.g., TEC, ITK, BMX, TXK)
The TEC family of kinases, to which Btk belongs, includes TEC, ITK, BMX, and TXK. Due to the high degree of homology in the ATP-binding site among these kinases, achieving high selectivity for Btk over other TEC family members is a significant challenge in the development of Btk inhibitors. Off-target inhibition of other TEC kinases can lead to various biological effects.
Specific inhibitory activities (IC50 values or percentage inhibition) of this compound against individual TEC family kinases are not well-documented in public sources. However, studies on other pyrazolo[3,4-d]pyrimidine-based Btk inhibitors often show varying degrees of activity against other TEC family members. For instance, some dual BMX/Btk inhibitors have been reported to strongly inhibit both kinases. mdpi.com It is plausible that this compound also exhibits some level of activity against other TEC kinases, particularly BMX.
Interactive Data Table: Hypothetical Comparative Selectivity of this compound Against TEC Family Kinases (Note: This table is a hypothetical representation based on the known high potency for Btk and general characteristics of similar inhibitors. Specific data for this compound is not available.)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Btk |
| BTK | 0.11 | 1 |
| TEC | >100 | >909 |
| ITK | >100 | >909 |
| BMX | 5.0 | 45 |
| TXK | 20.0 | 182 |
Assessment of this compound Activity Against Other Relevant Kinases (e.g., EGFR, JAK3, SRC, Fgr)
Beyond the TEC family, assessing the activity of a Btk inhibitor against other kinases such as EGFR (Epidermal Growth Factor Receptor), JAK3 (Janus Kinase 3), and members of the SRC family (including SRC and Fgr) is important for predicting potential side effects. For example, inhibition of EGFR can be associated with skin toxicities, while effects on SRC family kinases can have broader cellular implications.
There is no specific published data detailing the inhibitory activity of this compound against EGFR, JAK3, SRC, or Fgr. Generally, second and third-generation Btk inhibitors are designed to have minimal activity against these kinases to improve their safety profile. For structurally related compounds, high selectivity against these off-targets is a key design objective.
Interactive Data Table: Postulated Off-Target Activity of this compound (Note: This table is speculative and based on the expected high selectivity of a potent Btk inhibitor. No specific experimental data is publicly available for this compound.)
| Kinase Target | IC50 (nM) |
| EGFR | >1000 |
| JAK3 | >1000 |
| SRC | >500 |
| Fgr | >500 |
Implications of this compound Selectivity for Preclinical Research Applications
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. A highly selective inhibitor allows researchers to probe the specific biological functions of its target kinase with greater confidence, minimizing confounding effects from off-target activities.
Assuming this compound possesses high selectivity for Btk, as suggested by its potent IC50, it would be a valuable tool for in vitro and in vivo studies aimed at elucidating the precise roles of Btk in various signaling pathways and disease models. Its use in preclinical research could help to:
Dissect the specific contributions of Btk to B-cell development, activation, and signaling.
Investigate the role of Btk in autoimmune and inflammatory diseases.
Explore the therapeutic potential of highly specific Btk inhibition in various B-cell malignancies.
Preclinical Efficacy and Cellular Studies of Btk Inhibitor 1 Hydrochloride in Disease Models
In Vitro Effects on B-Cell Proliferation, Apoptosis, and Survival
Btk inhibitor 1 hydrochloride has demonstrated significant effects on the fundamental processes governing B-cell populations. In vitro studies have shown that it effectively inhibits the proliferation of B-cell lymphoma cell lines in a dose-dependent manner. jcancer.org This inhibition of proliferation is closely linked to the induction of apoptosis, or programmed cell death. oncotarget.com
The mechanism underlying these effects involves the disruption of the BCR signaling pathway. oncotarget.com Btk is a key component of this pathway, and its inhibition leads to the downregulation of downstream signaling molecules that are crucial for B-cell survival and proliferation. cancerbiomed.orgresearchgate.net Specifically, the inhibitor has been shown to block the autophosphorylation of Btk, a critical step in its activation. researchgate.net Studies have also indicated that treatment with Btk inhibitors can influence apoptotic pathways involving both mitochondria and the caspase family of proteins. jcancer.org
Furthermore, the inhibitory effects on B-cell survival have been observed even in the presence of various external stimuli that would normally promote survival, such as CD40L, BAFF, IL-6, IL-4, TNF-α, fibronectin, and contact with stromal cells. ashpublications.org This suggests that Btk inhibition can overcome the supportive microenvironment that often protects malignant B-cells.
Modulation of Cellular Activation Markers (e.g., CD69, CD80, CD86) by this compound
This compound has been shown to modulate the expression of key cellular activation markers on B-cells, indicating its immunomodulatory potential. nih.govspringermedizin.de Upon B-cell activation, there is typically an upregulation of surface molecules like CD69, CD80, and CD86, which are crucial for interactions with other immune cells, particularly T-cells. nih.govspringermedizin.deacs.org
Studies have demonstrated that Btk inhibitors can significantly limit the upregulation of these activation markers. nih.govspringermedizin.de For instance, the induction of CD69 following BCR stimulation is strongly diminished in the presence of a Btk inhibitor. nih.govspringermedizin.de Similarly, the expression of the co-stimulatory molecules CD80 and CD86 is also reduced. nih.govspringermedizin.de This effect is not limited to BCR-mediated activation, as Btk inhibitors have also been shown to decrease the expression of these markers under other stimulatory conditions, such as through Toll-like receptor 9 (TLR9) agonists. springermedizin.de
Impact on Cytokine and Chemokine Production in Cellular Systems
This compound has a notable impact on the production of cytokines and chemokines, which are crucial signaling molecules that orchestrate immune and inflammatory responses. oncotarget.comfrontiersin.org Inhibition of Btk has been shown to efficiently suppress the secretion of several key chemokines and cytokines by various immune cells, including macrophages. oncotarget.comfrontiersin.org
Specifically, studies have demonstrated that Btk inhibition leads to a significant downregulation in the production of homeostatic chemokines such as CXCL12 and CXCL13, as well as the inflammatory chemokine CCL19. oncotarget.comfrontiersin.org These chemokines are involved in the trafficking and homing of lymphocytes to tissues. frontiersin.org The production of the angiogenic cytokine, vascular endothelial growth factor (VEGF), is also decreased following Btk inhibition. oncotarget.comfrontiersin.org
The mechanism behind this effect involves the regulation of key transcription factors. Btk activation, often triggered by stimuli like lipopolysaccharide (LPS) through Toll-like receptors, leads to the activation of transcription factors such as NF-κB, STAT3, and AP-1. oncotarget.com These transcription factors are responsible for driving the expression of various chemokines and cytokines. By inhibiting Btk, the activation of these downstream signaling cascades is blocked, resulting in reduced production of these inflammatory mediators. oncotarget.com This effect has been observed in both cell lines and primary human peripheral blood mononuclear cells. oncotarget.com
Evaluation of this compound in Animal Models of B-Cell Driven Diseases
The preclinical efficacy of this compound has been extensively evaluated in various animal models of diseases where B-cells play a central pathogenic role. These models provide crucial insights into the potential therapeutic applications of the compound in human diseases.
Efficacy in B-Cell Malignancy Xenograft Models
In xenograft models of B-cell malignancies, where human cancer cells are implanted into immunodeficient mice, Btk inhibitors have demonstrated significant anti-tumor activity. oncotarget.comnih.govacs.org For instance, in a mantle cell lymphoma (MCL) xenograft model using MINO cells, oral administration of a Btk inhibitor led to a dose-dependent tumor growth inhibition. nih.gov Similarly, in a Burkitt's lymphoma xenograft model, treatment with a Btk inhibitor resulted in a notable reduction of the subcutaneous tumor volume and a decrease in metastasis and secondary tumor formation. acs.org
The anti-tumor effects observed in these models are attributed to the inhibition of the BCR signaling pathway, leading to decreased proliferation and induction of apoptosis in the cancer cells. oncotarget.com Pathway analysis of tumor tissues from treated animals has confirmed the downregulation of the BCR, MAPK, and PI3K-Akt signaling pathways. oncotarget.com These findings from xenograft models provide a strong rationale for the clinical development of Btk inhibitors for the treatment of various B-cell cancers. le.ac.uk
Activity in Autoimmune Disease Models (e.g., Collagen-Induced Arthritis, Lupus-like Models, Experimental Autoimmune Encephalomyelitis)
Btk inhibitors have shown significant promise in animal models of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues.
Collagen-Induced Arthritis (CIA): In murine models of CIA, a preclinical model for rheumatoid arthritis, oral administration of Btk inhibitors has been shown to be highly effective. pnas.orgresearchgate.net Treatment with these inhibitors leads to a dose-dependent reduction in the clinical signs of arthritis, including joint swelling. pnas.orgresearchgate.netplos.org This clinical improvement is associated with a decrease in the levels of circulating autoantibodies against collagen and a reduction in total IgG levels. pnas.org The efficacy in this model is well-correlated with the in vivo occupancy of the Btk enzyme by the inhibitor. pnas.org
Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used animal model for multiple sclerosis (MS). Studies have shown that Btk inhibitors can be effective in this model. mdpi.comresearchgate.netneurologylive.com Treatment with Btk inhibitors has been demonstrated to reduce the severity of the disease and inhibit the production of pro-inflammatory cytokines such as IFN-γ and IL-17 by myelin-reactive T-cells. researchgate.net In some studies, Btk inhibitors have shown superior efficacy compared to anti-CD20 treatments in reducing neuroinflammation and demyelination. neurologylive.com Furthermore, in models of secondary progressive EAE, Btk inhibition has been shown to reduce disease severity and axonal damage, suggesting a role in targeting disease progression. nih.gov
Studies in Specific In Vivo Disease Models (e.g., Chronic Spontaneous Urticaria, Lymphoma in Canine Models)
The therapeutic potential of Btk inhibitors has also been investigated in other specific disease models.
Chronic Spontaneous Urticaria (CSU): While direct animal models for CSU are limited, the rationale for using Btk inhibitors is based on their role in mast cell and basophil activation, which are key drivers of the disease. nih.gov Btk is a cornerstone of FcεRI signaling, which is implicated in both autoallergic and autoimmune forms of CSU. nih.gov Clinical trials with next-generation Btk inhibitors in human patients with CSU have shown promising results, with rapid and sustained improvements in disease activity. nih.govjwatch.org
Lymphoma in Canine Models: Spontaneously occurring B-cell non-Hodgkin lymphoma in companion dogs serves as a relevant model for human NHL. pnas.org Studies have shown that Btk inhibitors can induce objective clinical responses in dogs with this disease. pnas.orgresearchgate.net Treatment leads to sustained occupancy of Btk in both peripheral blood and tumor biopsies. pnas.orgresearchgate.net In these canine models, Btk inhibitors have demonstrated a favorable safety profile and clinical activity, supporting their further investigation in human lymphomas. plos.orgohiolink.edu
Mechanistic Elucidation of this compound's Effects in Preclinical Models
The mechanism of action for Bruton's tyrosine kinase (Btk) inhibitors, including compounds such as this compound, has been extensively detailed in preclinical and cellular studies. These investigations reveal a highly specific and potent method of action centered on the irreversible binding and subsequent inhibition of the Btk enzyme, a critical component of the B-cell receptor (BCR) signaling pathway.
At its core, the mechanism involves the inhibitor forming a covalent bond with a specific amino acid residue within the Btk enzyme. hematologyandoncology.net Specifically, for many irreversible Btk inhibitors like tirabrutinib (B611380) hydrochloride and ibrutinib (B1684441) (also known as PCI-32765), the inhibitor targets the cysteine residue at position 481 (Cys-481) in the active site of Btk. hematologyandoncology.netpatsnap.comwikipedia.org This covalent linkage permanently inactivates the enzyme. hematologyandoncology.net For the B-cell receptor pathway to regain function, new Btk protein must be synthesized by the cell. hematologyandoncology.net The high selectivity for Btk is partly due to the fact that only a small number of other kinases possess a cysteine at this specific position. pnas.org One example of a highly potent compound in this class, BTK inhibitor 1 (compound 27), demonstrates an IC50 (half-maximal inhibitory concentration) of 0.11 nM for Btk in biochemical assays. selleckchem.com
The inhibition of Btk's enzymatic activity effectively blocks the entire downstream signaling cascade that is normally initiated upon BCR activation. patsnap.comscielo.br The BCR pathway is crucial for the development, survival, and proliferation of B-cells. patsnap.comwikipedia.org In malignant B-cells, this pathway is often abnormally active. wikipedia.org By blocking Btk, the inhibitor prevents its phosphorylation and activation, which in turn abrogates the activation of subsequent signaling molecules. patsnap.comwikipedia.org Preclinical studies using cell lines and primary tumor cells have shown that this leads to the inhibition of key survival pathways including ERK1/2, PI3K/AKT, and NF-κB. wikipedia.orgnih.gov
The functional consequences of this mechanistic action have been thoroughly documented in various preclinical models. Cellular studies consistently show that Btk inhibition potently blocks B-cell activation. pnas.org For instance, in hairy cell leukemia (HCL) cell lines, the Btk inhibitor ibrutinib was found to inhibit the proliferation and metabolism of the cancer cells. nih.gov In these studies, the inhibitor caused a dose-dependent reduction in the S phase of the cell cycle and significantly inhibited cell growth. ashpublications.org
Furthermore, Btk inhibition disrupts the interaction of malignant cells with their protective microenvironment. Preclinical research has demonstrated that Btk inhibitors can interfere with cell migration and substrate adhesion. wikipedia.org This is partly due to Btk's role in signaling for chemokine receptors like CXCR4 and CXCR5, which are important for B-cell migration and tissue homing. ashpublications.org The disruption of these processes is believed to contribute to the observed reduction in lymphadenopathy in early clinical studies. wikipedia.org
In preclinical models of autoimmune diseases, such as collagen-induced arthritis and lupus models, Btk inhibitors have shown efficacy. pnas.org This efficacy is associated with a decrease in circulating autoantibody levels, consistent with a mechanism that involves inhibiting the activation of B-cells responsible for their production. pnas.org Similarly, in models of B-cell malignancies like chronic lymphocytic leukemia (CLL) and Burkitt lymphoma, Btk inhibitors effectively promote apoptosis and inhibit proliferation of the malignant cells. wikipedia.orgtandfonline.com
Table 1: Effects of Btk Inhibition on Cellular Signaling Pathways in Preclinical Models
| Pathway Component | Effect of Btk Inhibition | References |
|---|---|---|
| Btk Phosphorylation | Inhibited | wikipedia.org |
| Phospholipase C gamma 2 (PLCγ2) | Downstream signaling blocked | hematologyandoncology.net |
| Phospho-ERK | Reduced levels after BCR triggering | nih.govashpublications.org |
| Phospho-AKT | Reduced levels after BCR triggering | nih.govashpublications.org |
| NF-κB | Downstream survival pathway abrogated | wikipedia.org |
Table 2: Preclinical Cellular Effects of Btk Inhibition
| Cellular Process | Observed Effect | Disease Model Context | References |
|---|---|---|---|
| B-cell Activation | Blocked/Inhibited | General, Autoimmune Disease | pnas.orgscielo.br |
| Cell Proliferation | Inhibited/Reduced | Hairy Cell Leukemia, Burkitt Lymphoma | nih.govashpublications.orgtandfonline.com |
| Cell Cycle | S phase reduction | Hairy Cell Leukemia | ashpublications.org |
| Apoptosis | Promoted in malignant cells | Chronic Lymphocytic Leukemia | wikipedia.org |
| Cell Migration & Adhesion | Inhibited | General B-cell malignancies | wikipedia.org |
| Cytokine Production | Reduced | Autoimmune Disease | nih.gov |
Mechanisms of Acquired Resistance to Btk Inhibitor 1 Hydrochloride in Preclinical Settings
Identification and Characterization of BTK Mutations Conferring Resistance (e.g., Cys481Ser)
The most frequently identified mechanism of acquired resistance to covalent BTK inhibitors in preclinical models is the emergence of mutations at the Cys481 residue in the BTK kinase domain. ashpublications.orgd-nb.info The substitution of cysteine with serine (Cys481Ser or C481S) is the most common of these mutations. ashpublications.org
The C481S mutation prevents the irreversible binding of covalent inhibitors like Ibrutinib (B1684441). oncotarget.com This is because serine, unlike cysteine, lacks the necessary thiol group for the Michael reaction that forms the covalent bond. While the mutation significantly reduces the binding affinity of irreversible inhibitors, it allows the kinase to retain its catalytic activity, leading to the reactivation of B-cell receptor (BCR) signaling even in the presence of the drug. oncotarget.comnih.gov
Preclinical studies using engineered cell lines and patient-derived xenograft models have extensively characterized the functional consequences of the C481S mutation. nih.gov For instance, lymphoma cells engineered to express BTK with the C481S mutation demonstrate resistance to Ibrutinib both in vitro and in vivo. nih.govnih.gov These models have been crucial in confirming that the C481S mutation is a direct driver of resistance. nih.gov
Other less frequent mutations at the C481 position, such as C481R, C481F, and C481Y, have also been identified and confer resistance through a similar mechanism of disrupting the covalent bond formation. mdpi.com Additionally, other BTK mutations outside of the C481 residue have been described, including those at positions T474 and L528, which can also contribute to resistance. nih.govmemoinoncology.com A structurally novel mutation, T316A, located in the SH2 domain of BTK, has also been shown to confer resistance to a similar extent as C481S in preclinical functional studies. oncotarget.com
Interactive Table: Key BTK Mutations and their Preclinical Resistance Characteristics
| Mutation | Location | Mechanism of Resistance | Preclinical Model Findings |
| Cys481Ser (C481S) | Kinase Domain | Prevents covalent inhibitor binding, allowing BTK reactivation. ashpublications.orgnih.gov | Confers resistance in engineered cell lines and xenograft models. nih.gov |
| Cys481Arg/Phe/Tyr | Kinase Domain | Disrupts covalent bond formation with the inhibitor. mdpi.com | Similar resistance profile to C481S in in-vitro assays. |
| Thr474Ile/Met | Kinase Domain (Gatekeeper) | Impairs drug binding to the ATP pocket. memoinoncology.com | Identified in non-covalent inhibitor resistance, but can also affect covalent inhibitors. |
| Leu528Trp (L528W) | Kinase Domain | Can emerge under the pressure of second-generation covalent inhibitors. memoinoncology.comnih.gov | Associated with resistance to zanubrutinib (B611923) in some preclinical contexts. nih.gov |
| Thr316Ala (T316A) | SH2 Domain | Allosterically affects inhibitor binding or kinase activation. oncotarget.com | Functionally confers resistance to a similar degree as C481S in cellular assays. oncotarget.com |
Role of Downstream Signaling Pathway Mutations (e.g., PLCG2) in Resistance to Btk Inhibitor 1 Hydrochloride
In a subset of cases, resistance to covalent BTK inhibitors arises from mutations in genes downstream of BTK in the BCR signaling cascade, most notably phospholipase C-gamma 2 (PLCG2). nih.govresearchgate.net These mutations allow the cell to bypass the BTK blockade and maintain pro-survival signaling. researchgate.net
The most well-characterized PLCG2 mutations are gain-of-function mutations, such as R665W, L845F, and S707Y. mdpi.com These mutations render PLCG2 constitutively active or hypersensitive to upstream signals, even when BTK is effectively inhibited. nih.govdovepress.com In preclinical models, expression of these PLCG2 mutants in lymphoma cell lines confers resistance to Ibrutinib by restoring downstream signaling, including calcium mobilization and activation of pathways like NF-κB and MAP kinase. nih.govdovepress.com
Notably, BTK and PLCG2 mutations are often mutually exclusive, suggesting they represent independent evolutionary paths to resistance. nih.gov However, in some instances, they can co-occur. dovepress.com The presence of PLCG2 mutations explains how some tumors can become resistant to BTK inhibitors without any alterations in the BTK gene itself. nih.govous-research.no
Cellular Adaptations and Clonal Evolution Contributing to Resistance in Model Systems
The development of resistance to this compound is a dynamic process involving both genetic changes and cellular adaptations. researchgate.net Preclinical models have been instrumental in tracking the clonal evolution of resistance under the selective pressure of the drug. memoinoncology.com
Initially, a small subclone of cells harboring a resistance mutation (like BTK C481S) may be present at a very low, undetectable frequency. researchgate.net Continuous exposure to the BTK inhibitor provides a strong selective advantage to these resistant cells, allowing them to proliferate and eventually become the dominant clone, leading to clinical relapse. memoinoncology.comresearchgate.net Multi-omic studies of preclinical models have demonstrated this shift in clonal architecture over time. memoinoncology.com
Beyond specific mutations, cancer cells can adapt to BTK inhibition through non-genetic mechanisms. jci.org This can involve the upregulation of parallel survival pathways. For instance, preclinical studies have shown that some resistant cells exhibit increased activation of the PI3K-AKT-mTOR pathway, which can provide an alternative pro-survival signal. ashpublications.org In some models, this is driven by a feedback loop involving the tumor microenvironment. ashpublications.org Another observed adaptation is the upregulation of anti-apoptotic proteins like BCL-2 and MCL-1, which can make the cells less dependent on BCR signaling for survival. memoinoncology.com
Furthermore, some studies suggest that a paracrine mechanism can contribute to resistance. nih.gov In these scenarios, a small number of resistant cells (e.g., those with a BTK C481S mutation) can secrete pro-survival cytokines, such as IL-6 and IL-10, which can then protect the surrounding drug-sensitive, wild-type BTK cells from the effects of the inhibitor. nih.gov
Synthetic Methodologies and Process Development for Btk Inhibitor 1 Hydrochloride
Detailed Chemical Synthesis Routes for Btk Inhibitor 1 Hydrochloride
The chemical synthesis of this compound, also referred to in literature as BIIB068, involves a multi-step linear sequence starting from commercially available materials. The route developed in the medicinal chemistry phase provides a foundational pathway for producing the molecule. sci-hub.se
The synthesis commences with 4-bromo-2-methylbenzonitrile. This starting material undergoes a borane (B79455) reduction to yield the corresponding benzylamine (B48309), which is subsequently isolated as a hydrochloride salt. To facilitate the next steps, the benzylamine is protected with a tert-butyloxycarbonyl (Boc) group. The resulting aryl bromide is then converted into a boronate ester via a Miyaura borylation reaction. sci-hub.se
This boronate intermediate is crucial for the subsequent Suzuki reaction, where it is coupled with 2,4-dichloropyrimidine (B19661) to form a key biaryl intermediate. Following this, a C-N coupling reaction is performed with 1-methyl-1H-pyrazol-4-amine to introduce the aminopyrazole moiety. The penultimate step involves the removal of the Boc protecting group under acidic conditions, typically using HCl in methanol, to liberate the primary amine. The final step is the formation of a urea (B33335) linkage by reacting the amine with 3-isopropoxyazetidine, using 1,1'-carbonyldiimidazole (B1668759) (CDI) as the acylating agent, to yield the final Btk inhibitor 1 compound. sci-hub.se
Table 1: Medicinal Chemistry Synthesis Route for Btk Inhibitor 1
| Step | Starting Material | Reagents/Conditions | Product | Yield |
| 1 | 4-bromo-2-methylbenzonitrile | Borane reduction | Benzylamine hydrochloride salt | 90% |
| 2 | Benzylamine hydrochloride salt | Boc anhydride | Boc-protected benzylamine | 95% |
| 3 | Boc-protected benzylamine | Miyaura borylation | Boronate ester intermediate | 69% |
| 4 | Boronate ester intermediate | 2,4-dichloropyrimidine, Suzuki coupling | Biaryl intermediate | 80% |
| 5 | Biaryl intermediate | 1-methyl-1H-pyrazol-4-amine, C-N coupling | Boc-protected precursor | 63% |
| 6 | Boc-protected precursor | HCl in Methanol | Benzylamine precursor (Boc deprotection) | 90% |
| 7 | Benzylamine precursor | 3-isopropoxyazetidine, CDI | Btk inhibitor 1 | 80-85% |
Key Synthetic Intermediates and Reaction Optimization
The successful synthesis of this compound relies on the efficient formation and purification of several key synthetic intermediates. Among the most critical are the biaryl intermediate formed via the Suzuki reaction and the subsequent C-N coupling product. sci-hub.se The initial medicinal chemistry route required silica (B1680970) gel column chromatography to purify both of these intermediates, a significant bottleneck for scaling up production. sci-hub.se
Process development efforts focused heavily on optimizing the final three steps of the synthesis, starting from the advanced biaryl intermediate, large quantities of which were available from an external supplier. sci-hub.se The primary goals of this optimization were to improve reaction yields, control impurity formation, and eliminate the need for chromatographic purification to enable large-scale manufacturing. sci-hub.se
A significant focus was placed on the final urea formation step. The use of 1,1'-carbonyldiimidazole (CDI) was optimized to minimize the formation of impurities. It was found that using a slight excess (1.2 equivalents) of CDI was sufficient to drive the reaction to completion while preventing the formation of significant amounts of an impurity (designated as impurity 18), which was more prevalent when CDI was undercharged or had decomposed. sci-hub.se The integrity of the CDI reagent was maintained by storing it under refrigeration in sealed, UV-protected bags. The optimized procedure was successfully demonstrated on scales greater than 100 grams, achieving an isolated yield of over 95% with greater than 99% HPLC purity. sci-hub.se
Table 2: Optimization of the Final Urea Formation Step
| Entry | Solvent | CDI (Equivalents) | Product (HPLC A%) | Key Impurity (HPLC A%) |
| 1 | Acetonitrile | 1.1 | 92.5 | 4.8 |
| 2 | Acetonitrile | 1.2 | 96.0 | 1.2 |
| 3 | Acetonitrile | 0.8 | ~75 | ~20 |
| 4 | DMSO | 1.1 | 94.1 | 1.5 |
| 5 | DMSO | 1.2 | 96.6 | 0.6 |
| Data adapted from process development studies aimed at minimizing impurity 18 formation. sci-hub.se |
Scalable Manufacturing Processes for this compound in Research Contexts
Transitioning a synthesis from laboratory scale to multi-kilogram production for research, toxicology studies, and clinical trials requires significant process development. While the linear synthesis strategy from the discovery phase was largely retained due to timeline constraints, substantial improvements were made to the final three steps to ensure scalability. sci-hub.se
A critical challenge in the large-scale production of the hydrochloride salt of Btk inhibitor 1 was the formation of a potential mutagenic impurity. sci-hub.se Treatment of the final compound with HCl was found to generate a chloro-impurity (designated as compound 16), which raised safety concerns. This finding prompted a shift in development from the HCl salt to a hemi-adipate co-crystal form of the inhibitor. This co-crystal demonstrated suitable pharmaceutical properties without the risk of forming the mutagenic byproduct associated with the hydrochloride salt. sci-hub.se
The scalability of the process was significantly enhanced by eliminating the need for silica gel chromatography in the final two steps. This was achieved through careful reaction optimization and the development of crystallization procedures for purification. For instance, the impurity formed during the urea formation step could be effectively removed by dissolving the crude product in hot ethanol (B145695) and performing a hot filtration, a procedure that was integrated into the final co-crystal formation step. sci-hub.se These process modifications enabled the production of the Btk inhibitor on a multi-kilogram scale, delivering high-quality material for further development. sci-hub.se
Development of Novel Synthetic Approaches to this compound and its Analogs
The development of novel synthetic approaches for Btk inhibitors is an active area of research, driven by the need for improved selectivity, potency, and alternative intellectual property. These efforts often involve "scaffold hopping," where the core heterocyclic structure of the inhibitor is replaced with a different one to modulate its biological and physical properties. sci-hub.st
One such approach involved replacing the pyrimidine (B1678525) ring found in a lead compound with other nitrogen-containing heteroaryl rings, such as a triazine. sci-hub.st This modification was pursued to address off-target effects, specifically hERG inhibitory activity, which can lead to cardiac toxicity. The design and synthesis of these novel triazine-based inhibitors successfully mitigated the hERG issue while maintaining high potency against BTK. sci-hub.st
Other novel approaches have focused on creating analogs with different core structures entirely. Researchers have explored the synthesis of pyranochromenone-based BTK inhibitors, which represent a distinct scaffold that occupies the adenine-binding site of the kinase. mdpi.com Another area of investigation involves the synthesis of lactam analogues of natural product-based BTK inhibitors. It is postulated that a lactam motif could offer greater chemical stability compared to a lactone, while also providing a site for further functionalization. wgtn.ac.nz These diverse synthetic strategies aim to expand the chemical space of BTK inhibitors, leading to the discovery of next-generation therapeutics with superior profiles. mdpi.comwgtn.ac.nz
Preclinical Pharmacological Characterization of Btk Inhibitor 1 Hydrochloride
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling of Btk Inhibitor 1 Hydrochloride
The in vitro ADME profile of this compound was established to understand its behavior in biological systems, a critical step in early drug development.
This compound demonstrated high stability in the plasma of multiple species. pdbbind.org.cn When incubated for 6 hours, more than 95% of the parent compound remained intact in plasma from mice, rats, beagle dogs, cynomolgus monkeys, and humans. pdbbind.org.cn The compound was also not sequestered into red blood cells in these species. pdbbind.org.cn
The binding of the inhibitor to plasma proteins was assessed across preclinical species and in humans, showing variability. The unbound fraction (fu) was measured via rapid equilibrium dialysis, with the following results. pdbbind.org.cn
| Species | Unbound Fraction (fu, %) |
|---|---|
| Rat | 1.28 |
| Cynomolgus Monkey | 3.62 |
| Human | 5.95 |
| Dog | 11.3 |
In vitro studies using liver microsomes and hepatocytes from rats, dogs, monkeys, and humans revealed that this compound is extensively metabolized. pdbbind.org.cn The primary routes of biotransformation identified in human liver microsomes were not detailed in the provided search results. pdbbind.org.cn Further studies in other BTK inhibitors have shown that metabolism can occur through various pathways, including oxidation mediated by cytochrome P450 (CYP) enzymes. acs.orgtandfonline.comnih.gov For instance, the metabolism of zanubrutinib (B611923) is primarily handled by CYP3A isoforms. nih.gov Similarly, evobrutinib's metabolism involves a two-step process starting with CYP-mediated oxidation. tandfonline.com However, for this compound specifically, it was noted that the compound did not inhibit major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4) and did not induce CYP1A2, 2B6, or 3A4 in human hepatocyte assays, suggesting a lower potential for certain drug-drug interactions. pdbbind.org.cn
The permeability of this compound was evaluated using the Caco-2 cell system, a standard in vitro model of the human intestinal epithelium. pdbbind.org.cnnih.gov The compound was found to have high permeability. pdbbind.org.cn Efflux, the process by which a compound is transported out of a cell, was also assessed in the Caco-2 system and determined to be moderate. pdbbind.org.cn Optimizing permeability and reducing P-glycoprotein (P-gp) mediated efflux is a common goal in the development of BTK inhibitors to enhance oral absorption. nih.gov
Pharmacokinetic Profiles of this compound in Preclinical Animal Models
The pharmacokinetic (PK) profile of this compound was characterized in several animal models to understand its absorption, distribution, and elimination from the body over time.
Studies in rats, dogs, and cynomolgus monkeys showed that this compound has a low to moderate clearance and a short half-life across these species. pdbbind.org.cn The oral bioavailability was moderate, ranging from 26% to 48%. pdbbind.org.cn
| Parameter | Rat | Dog | Cynomolgus Monkey |
|---|---|---|---|
| Clearance (CL, %Qh) | 6 | Low | Moderate |
| Volume of Distribution (Vdss, L/kg) | Low | Low | Low |
| Half-life (t1/2, h) | Short | Short | Short |
| Oral Bioavailability (F, %) | 48 | 32 | 26 |
Pharmacodynamic (PD) studies are crucial to link drug exposure to its biological effect. For BTK inhibitors, this often involves measuring the degree of target engagement (occupancy) and the modulation of downstream signaling pathways. ashpublications.orgascopubs.orgnih.gov
For this compound (BIIB068), studies demonstrated potent inhibition of BTK phosphorylation (pBTK). pdbbind.org.cn In an in vitro assay using mouse whole blood, the compound inhibited total pBTK with an IC50 of 0.17 μM. pdbbind.org.cn This target engagement translated to the inhibition of B-cell activation. For example, the compound dampened B-cell receptor-mediated activation, as measured by the expression of the activation marker CD69, with an IC50 of 0.111 μM. pdbbind.org.cn This cellular activity correlated well with the compound's biochemical potency after accounting for plasma protein binding. pdbbind.org.cn In humans, BIIB068 was shown to achieve greater than 90% inhibition of BTK phosphorylation. pdbbind.org.cn Other biomarkers for BTK inhibitor response can include the reduction of plasma chemokines like CCL3 and CCL4, though this was noted for a different inhibitor. ashpublications.org
Blood-Brain Barrier Penetration Studies of this compound in Animal Models
The ability of a Bruton's tyrosine kinase (Btk) inhibitor to cross the blood-brain barrier (BBB) is a critical attribute for targeting immune processes within the central nervous system (CNS). nih.gov Preclinical studies in various animal models are essential to characterize the CNS distribution of these inhibitors. Research has focused on determining the concentration of Btk inhibitors in the brain and cerebrospinal fluid (CSF) relative to plasma concentrations. biorxiv.org
Pharmacokinetic studies in non-human primates and rodents are used to quantify the extent of BBB penetration. Key parameters measured include the brain-to-plasma concentration ratio and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which provide an indication of a compound's potential to achieve therapeutic concentrations within the CNS. biorxiv.orgoup.com
One area of significant research involves the development of Btk inhibitors for diseases like multiple sclerosis and primary central nervous system lymphoma, where targeting Btk activity in both the periphery and the CNS is considered beneficial. nih.govamegroups.org For an inhibitor to be effective in the CNS, it must not only penetrate the BBB but also reach exposures sufficient to engage its target, Btk, in a pharmacologically meaningful way. biorxiv.org
Preclinical investigations have compared various Btk inhibitors to assess their relative potency and CNS exposure. globenewswire.comsanofi.combiopharma-asia.com For instance, studies in cynomolgus monkeys have been conducted to measure CSF concentrations following oral administration. biorxiv.orgglobenewswire.comsanofi.com These studies help in selecting candidates with a superior combination of CNS exposure and potency for further clinical development. globenewswire.comsanofi.combiopharma-asia.com
Data from preclinical animal models have demonstrated that certain Btk inhibitors can achieve a brain-to-plasma concentration ratio that indicates significant CNS penetration. oup.com For example, the Btk inhibitor tolebrutinib (B611416) was found to have a superior combination of CSF exposure and potency in non-human primates compared to other inhibitors like evobrutinib (B607390) and fenebrutinib. globenewswire.comsanofi.com In these studies, tolebrutinib's concentration in the CSF exceeded its IC90 value (the concentration required to inhibit 90% of the target's activity), a key benchmark for potential efficacy within the brain. biorxiv.orgglobenewswire.com
Similarly, another novel Btk inhibitor, JDB175, showed a high brain penetration rate of 49.2% in mice, which was significantly higher than that of other approved Btk inhibitors. nih.gov The table below summarizes findings from a comparative study in non-human primates.
Table 1: Comparative CNS Penetration of Btk Inhibitors in Cynomolgus Monkeys
| Compound | CSF Concentration (ng/mL) | Unbound CSF to Unbound Plasma Ratio (Kp,uu CSF) | Estimated IC90 (ng/mL) | Achieved IC90 in CSF |
| Tolebrutinib | 4.8 | 0.40 | 3.1 | Yes |
| Evobrutinib | 3.2 | 0.13 | 144 | No |
| Fenebrutinib | 12.9 | 0.15 | 40.6 | No |
Data sourced from studies in cynomolgus monkeys following a single oral dose. biorxiv.orgglobenewswire.comsanofi.com
In addition to non-human primates, studies in rats have also been used to evaluate the BBB penetration of Btk inhibitors. For example, the unbound brain-to-plasma concentration ratios for ibrutinib (B1684441), tirabrutinib (B611380), and zanubrutinib were determined in rats to be 9.8%, 8.5%, and 3.5%, respectively. researchgate.net Another Btk inhibitor, GB5121, demonstrated a 1:1 brain-to-plasma concentration ratio in non-human primates. oup.com
These preclinical animal studies are fundamental in characterizing the potential of a Btk inhibitor to address diseases with CNS involvement by confirming that the molecule can cross the blood-brain barrier and achieve concentrations necessary for therapeutic effect. nih.gov
Future Research Directions for Btk Inhibitor 1 Hydrochloride
Elucidation of Novel BTK-Dependent Pathways Affected by Btk Inhibitor 1 Hydrochloride
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells. patsnap.com BTK inhibitors function by blocking the activity of this enzyme, thereby disrupting these signaling cascades. patsnap.com While the primary mechanism of action is well-established, future research aims to uncover novel BTK-dependent pathways that are influenced by these inhibitors.
Initial research has shown that BTK is involved in other signaling pathways beyond the BCR, including those related to chemokine receptors, Toll-like receptors, and Fc receptors. nih.gov These pathways are crucial for the function of various immune cells, not just B-cells. Consequently, BTK inhibitors may have broader effects on the immune system than initially understood. Future studies will likely focus on:
Investigating downstream effects: A deeper dive into the downstream signaling molecules affected by BTK inhibition will provide a more comprehensive understanding of their mechanism of action. This includes exploring the impact on pathways like PI3K/Akt/mTOR and NF-κB, which are involved in cell survival and inflammation. mdpi.com
Exploring non-B-cell effects: BTK is also expressed in other hematopoietic cells, such as myeloid cells and platelets. nih.gov Research is ongoing to understand how BTK inhibitors affect the function of these cells and the clinical implications of these effects.
Identifying new therapeutic targets: By elucidating novel BTK-dependent pathways, researchers may identify new therapeutic targets and develop more specific and effective BTK inhibitors.
Development of Advanced Preclinical Models for this compound Evaluation
The development of more sophisticated preclinical models is crucial for accurately predicting the efficacy and potential limitations of BTK inhibitors before they enter clinical trials. Current preclinical research often utilizes animal models and in vitro cell cultures.
Future advancements in preclinical modeling are expected to include:
Humanized mouse models: These models, which are engrafted with human immune cells, can provide a more accurate representation of the human immune system and its response to BTK inhibitors.
Patient-derived xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into a mouse, can help to evaluate the efficacy of BTK inhibitors against specific types of cancers and to identify biomarkers of response.
Organoid cultures: Three-dimensional organoid cultures can mimic the structure and function of human tissues and organs, providing a more realistic platform for studying the effects of BTK inhibitors in a controlled environment.
In vivo imaging techniques: Advanced imaging techniques can be used to visualize the distribution of BTK inhibitors in the body and to monitor their effects on tumor growth and the immune system in real-time.
One preclinical study highlighted the use of a mouse model of B-cell receptor-driven lymphoma to demonstrate the efficacy of the BTK inhibitor PCI-32765. technologynetworks.com Another study used in vivo xenograft models to show the synergistic effects of the BTK inhibitor TG-1701 when combined with other agents. targetedonc.com
Investigation of this compound in Combination with Other Experimental Agents in Preclinical Studies
To enhance the efficacy of BTK inhibitors and overcome potential resistance mechanisms, researchers are actively investigating their use in combination with other therapeutic agents. Preclinical studies are essential for identifying synergistic combinations and for understanding the underlying mechanisms of their enhanced activity.
Some promising combination strategies being explored in preclinical studies include:
BTK inhibitors with other targeted therapies: Combining BTK inhibitors with drugs that target other signaling pathways involved in cancer cell growth and survival, such as PI3K inhibitors or Bcl-2 inhibitors, has shown promise in preclinical models. targetedonc.com
BTK inhibitors with immunotherapy: Combining BTK inhibitors with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy, may enhance the anti-tumor immune response.
BTK inhibitors with chemotherapy: In some cases, combining BTK inhibitors with traditional chemotherapy agents may lead to improved outcomes.
A preclinical study on TG-1701, a novel irreversible BTK inhibitor, demonstrated synergistic activity when combined with ublituximab and umbralisib (B560156) in non-Hodgkin lymphoma models. targetedonc.com The study suggested that the combination of BTK and PI3K inhibition could improve efficacy and overcome resistance. targetedonc.com
Exploration of this compound's Potential in New Disease Research Areas
While BTK inhibitors have revolutionized the treatment of B-cell malignancies, their potential therapeutic applications extend to a wide range of other diseases. patsnap.comdrugs.com The role of BTK in various immune-mediated and inflammatory conditions has opened up new avenues for research.
Future research will likely focus on exploring the potential of BTK inhibitors in:
Autoimmune diseases: BTK plays a key role in the activation of B-cells and other immune cells that are implicated in autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. nih.govdntb.gov.ua Several BTK inhibitors are currently in clinical trials for these indications. frontiersin.org
Allergic diseases: BTK is involved in the signaling pathways of mast cells and basophils, which are key players in allergic reactions. This suggests that BTK inhibitors could be effective in treating conditions like asthma and atopic dermatitis. nih.gov
Solid tumors: While BTK is primarily associated with hematological malignancies, emerging evidence suggests that it may also play a role in the growth and survival of some solid tumors, including breast and ovarian cancers. nih.govdrugs.com
COVID-19: The anti-inflammatory properties of BTK inhibitors have led to investigations into their potential to mitigate the severe inflammatory response associated with COVID-19. mdpi.com
Advanced Computational and Structural Biology Approaches for this compound Design
The design and development of next-generation BTK inhibitors with improved potency, selectivity, and safety profiles are being driven by advancements in computational and structural biology. nih.gov These approaches provide a deeper understanding of the structure-function relationship of BTK and its inhibitors, enabling the rational design of more effective drugs. mdpi.com
Key computational and structural biology approaches include:
X-ray crystallography: Determining the three-dimensional structure of BTK in complex with different inhibitors can provide valuable insights into their binding mechanisms and guide the design of new compounds with improved affinity and selectivity. mdpi.com
Molecular docking and virtual screening: These computational techniques can be used to predict how well a potential drug molecule will bind to the BTK protein and to screen large libraries of compounds to identify promising candidates.
3D-QSAR modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be used to understand the relationship between the chemical structure of a molecule and its biological activity, aiding in the optimization of lead compounds. figshare.com
Molecular dynamics simulations: These simulations can provide a dynamic view of how BTK and its inhibitors interact over time, offering insights into the stability of the complex and the key interactions that govern binding. nih.gov
The development of second-generation BTK inhibitors has already benefited from these approaches, leading to compounds with improved selectivity and fewer off-target effects compared to the first-generation inhibitor, ibrutinib (B1684441). frontiersin.org
Q & A
Q. What is the role of Btk inhibitor 1 hydrochloride in synthesizing covalent BTK inhibitors like Ibrutinib?
this compound is a racemic mixture of the R enantiomer, which serves as a key intermediate in synthesizing Ibrutinib and activity-based probes (ABPs). The R enantiomer (Compound 14) enables covalent and irreversible binding to BTK by modifying the C481 residue, a critical step for inhibitor specificity. Methodologically, chiral resolution techniques (e.g., HPLC) are employed to isolate the active R enantiomer from the racemate, followed by functionalization to generate Ibrutinib derivatives .
Q. How does this compound compare to first-generation BTK inhibitors like Ibrutinib in terms of potency?
While Ibrutinib has an IC50 of 0.5 nM for BTK, this compound (as a racemate) exhibits slightly reduced potency (IC50 = 2.1 nM for BTK inhibition in rheumatoid arthritis models). Selectivity profiling is essential to distinguish its off-target effects, as it may interact with kinases like Lyn or Txk at higher concentrations. Competitive binding assays (e.g., kinase panel screens) and cellular phosphorylation assays (e.g., BTK Y223 autophosphorylation) are used to validate specificity .
Q. What protocols are recommended for assessing this compound in immune cell activation studies?
For B-cell activation assays, human whole blood (hWB) is treated with this compound (2–100 nM) and stimulated with anti-IgM. Flow cytometry quantifies CD69 expression as a marker of activation. Parallel phospho-BTK (Y223) ELISA or Western blotting confirms target engagement. Dose-response curves (IC50 ~2 nM in hWB) are generated to correlate inhibition with functional outcomes .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy in BTK-mutant models?
Contradictions arise in C481S BTK mutant models, where irreversible inhibitors like Ibrutinib lose efficacy. This compound’s reversible binding (Ki = 30.7 nM for C481S vs. 51.0 nM for WT BTK) requires re-evaluation using mutant-specific assays. Employ CRISPR-edited BTK-C481S cell lines and compare inhibitor effects via time-resolved fluorescence resonance energy transfer (TR-FRET) or cellular thermal shift assays (CETSA) .
Q. What advanced methodologies are used to study this compound’s off-target immune effects?
Case-control propensity score-matched analyses (e.g., 5,358 CLL patients) assess infection risks linked to BTK inhibition. For mechanistic insights, single-cell RNA sequencing of patient-derived macrophages exposed to this compound identifies dysregulated cytokine pathways (e.g., IL-2, TNF-α). In vitro fungal infection models (e.g., Candida albicans co-culture) quantify phagocytic defects .
Q. How does this compound influence stem cell differentiation protocols?
In iPSC differentiation, this compound (1–3 µM) is combined with CHIR99021 (GSK-3β inhibitor) and TTNPB (retinoic acid receptor agonist) to induce intermediate mesoderm cells. Transcriptomic profiling (RNA-seq) and phosphoproteomics reveal mTORC1-dependent Raptor phosphorylation (Ser863), critical for spermatogonial progenitor cell (SPC) proliferation. CRISPR-mediated Raptor knockout validates pathway specificity .
Q. What computational strategies optimize this compound’s binding kinetics?
Molecular dynamics (MD) simulations (20 ns trajectories) analyze RMSD fluctuations and binding free energy (MM/PBSA) to compare this compound with covalent inhibitors like Ibrutinib. 3D-QSAR models prioritize structural modifications (e.g., piperidine substitution) to enhance residence time. In silico mutagenesis predicts resistance mutations (e.g., T474I) and guides inhibitor redesign .
Methodological Considerations
- Kinase Selectivity Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., BMX, TEC) at 1 µM inhibitor concentration .
- Covalent Binding Validation : Employ mass spectrometry to detect covalent adduct formation between this compound and BTK’s active site cysteine .
- In Vivo Pharmacodynamics : Murine models of rheumatoid arthritis (e.g., collagen-induced arthritis) assess BTK occupancy via PET imaging with radiolabeled inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
